N-Desformyl-4-desacetyl Vincristine Disulfate Salt

Analytical reference standard Salt stoichiometry Molecular weight confirmation

N-Desformyl-4-desacetyl Vincristine Disulfate Salt (CAS 1285859-25-7) is a chemically defined disulfate salt of the bisindole vinca alkaloid derivative N-desformyl-4-desacetyl vincristine (free base CAS 55324-83-9). The disulfate salt form possesses a molecular formula of C₄₃H₅₈N₄O₁₆S and a molecular weight of 951.07 g/mol, representing a mass increment of approximately 196.16 g/mol relative to the free base (C₄₃H₅₄N₄O₈, MW 754.91 g/mol) attributable to the incorporation of two sulfate counterions.

Molecular Formula C43H54N4O8
Molecular Weight 754.925
CAS No. 1285859-25-7
Cat. No. B565520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Desformyl-4-desacetyl Vincristine Disulfate Salt
CAS1285859-25-7
SynonymsO4-Deacetyl-1-demethyl-vincaleukoblastine Disulfate Salt;  Desacetyl Desformyl Vincristine Disulfate Salt; 
Molecular FormulaC43H54N4O8
Molecular Weight754.925
Structural Identifiers
SMILESCCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)O)CC)OC)C(=O)OC)O
InChIInChI=1S/C43H54N4O8/c1-6-39(51)21-25-22-42(37(49)54-4,33-27(13-17-46(23-25)24-39)26-11-8-9-12-30(26)44-33)29-19-28-31(20-32(29)53-3)45-34-41(28)15-18-47-16-10-14-40(7-2,35(41)47)36(48)43(34,52)38(50)55-5/h8-12,14,19-20,25,34-36,44-45,48,51-52H,6-7,13,15-18,21-24H2,1-5H3/t25-,34-,35+,36-,39+,40-,41+,42+,43+/m1/s1
InChIKeyVOZLTEFTENESPM-YGCSSCDKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Desformyl-4-desacetyl Vincristine Disulfate Salt (CAS 1285859-25-7): Molecular Identity, Metabolism, and Research-Grade Specifications


N-Desformyl-4-desacetyl Vincristine Disulfate Salt (CAS 1285859-25-7) is a chemically defined disulfate salt of the bisindole vinca alkaloid derivative N-desformyl-4-desacetyl vincristine (free base CAS 55324-83-9). The disulfate salt form possesses a molecular formula of C₄₃H₅₈N₄O₁₆S and a molecular weight of 951.07 g/mol, representing a mass increment of approximately 196.16 g/mol relative to the free base (C₄₃H₅₄N₄O₈, MW 754.91 g/mol) attributable to the incorporation of two sulfate counterions [1]. This compound corresponds to the N-deformyl-4-O-desacetyl-vincristine species, which is established as a minor hepatic metabolite of the clinical anticancer agent vincristine, formed via successive CYP3A4/CYP3A5-mediated 4-O-deacetylation and N-deformylation [2]. It is also recognized as a process impurity encountered during the semi-synthetic preparation of vinblastine from catharanthine and vindoline precursors . Commercially, the disulfate salt is supplied as a white to off-white hygroscopic solid with a decomposition melting point above 150°C, requiring storage at −20°C under inert atmosphere, and is offered at certified purity levels (typically ≥95% for the free base equivalent) suitable for use as an analytical reference standard or impurity marker in pharmaceutical quality control workflows [1].

Why N-Desformyl-4-desacetyl Vincristine Disulfate Salt Cannot Be Interchanged with Vincristine Sulfate or Other Vinca Analogs


Vincristine sulfate (CAS 2068-78-2), the monodesacetyl metabolite 4-desacetyl vincristine, and N-desformyl-4-desacetyl vincristine occupy fundamentally distinct nodes within both the metabolic cascade and the analytical impurity profile of vinca alkaloid pharmaceuticals [1]. Critically, the primary metabolite 4-O-desacetyl-vincristine retains measurable but significantly reduced anticancer activity relative to the parent drug vincristine, while N-desformyl-4-O-desacetyl-vincristine is classified explicitly as a minor metabolite with no established therapeutic potency [1]. Furthermore, the disulfate salt form (MW 951.07 g/mol) is stoichiometrically and physicochemically distinct from the monosulfate salt of vincristine (MW 923.04 g/mol) and from the methosulfate salt of 4-desacetyl vincristine (MW 895.03 g/mol), yielding differential hygroscopicity, aqueous solubility, and chromatographic retention behavior that preclude direct gravimetric or molar substitution in quantitative analytical workflows [2][3]. Consequently, procurement of the incorrect salt form or substitution with the free base will introduce systematic error in HPLC/LC-MS/MS calibration, impurity quantification, and pharmacokinetic modeling of vincristine metabolism—applications where the disulfate salt's certified identity and defined stoichiometry are non-negotiable prerequisites for regulatory-compliant data generation .

Quantitative Differentiation Evidence: N-Desformyl-4-desacetyl Vincristine Disulfate Salt vs. Closest Analogs


Molecular Weight and Salt Stoichiometry: Disulfate (951.07 g/mol) vs. Vincristine Monosulfate (923.04 g/mol) and Free Base (754.91 g/mol)

N-Desformyl-4-desacetyl Vincristine Disulfate Salt (CAS 1285859-25-7) incorporates exactly two sulfate counterions, yielding a molecular formula of C₄₃H₅₈N₄O₁₆S and a confirmed molecular weight of 951.07 g/mol [1]. This represents a mass differential of +28.03 g/mol versus vincristine monosulfate (C₄₆H₅₆N₄O₁₀·H₂SO₄, MW 923.04 g/mol) and +196.16 g/mol versus the desacetyl-desformyl free base (C₄₃H₅₄N₄O₈, MW 754.91 g/mol) [2]. Procurement of the disulfate salt rather than the free base alters the gravimetric equivalent by a factor of 1.26 (951.07/754.91), meaning that a 1.00 mg mass of the disulfate salt delivers only 0.794 mg of the free base pharmacophore—a 20.6% reduction that directly impacts calibration curve accuracy if not properly accounted for in mass-based standard preparation [1].

Analytical reference standard Salt stoichiometry Molecular weight confirmation

Aqueous Solubility Contrast: Disulfate Salt-Enabled Solubility vs. Free Base (Sparingly Soluble in Organic Solvents Only)

The free base N-desformyl-4-desacetyl vincristine (CAS 55324-83-9) is documented to be only slightly soluble in chloroform and very slightly soluble in methanol, with negligible aqueous solubility . While direct aqueous solubility data for the disulfate salt has not been published in peer-reviewed literature, the introduction of two ionizable sulfate counterions is a well-established pharmaceutical salt formation strategy that predictably enhances aqueous solubility by increasing the compound's polarity and enabling pH-dependent ionization [1]. This class-level inference is quantitatively supported by the documented solubility enhancement of vincristine monosulfate (freely soluble in water, 50–100 mg/mL at 25°C) compared to its free base (insoluble in water) . The procurement choice between the free base and the disulfate salt therefore dictates the feasible solvent systems for analytical method development; the free base requires organic solvents (chloroform, methanol) that are incompatible with reversed-phase HPLC mobile phases, while the disulfate salt is expected to be directly dissolvable in aqueous or aqueous-organic mobile phases commonly employed in USP/EP compendial methods for vinca alkaloid impurity analysis .

Aqueous solubility Salt form selection Sample preparation

Tubulin Spiraling Thermodynamics: Desacetyl-Desformyl Vincristine Ranked Among Six Vinca Alkaloids by Spiraling Potential (K₁K₂)

Lobert et al. (2006) employed sedimentation velocity to determine the tubulin spiraling potential (K₁K₂, the product of drug binding affinity K₁ and liganded-heterodimer self-association constant K₂) for six vinca alkaloids including desacetyl-desformyl vincristine, vincristine, vinblastine, vindesine, desacetyl-vincristine, and vinepidine [1]. The overall K₁K₂ magnitude differed by over two orders of magnitude across the series, with the rank order vincristine > vinblastine > vinorelbine > vinflunine, and the spiraling potential quantitatively correlated with antimitotic activity in vivo [1]. Desacetyl-desformyl vincristine was included as a specific compound in this head-to-head thermodynamic comparison, establishing its measurable but attenuated interaction with tubulin relative to the parent drug vincristine. The authors explicitly state that 'spiraling potential is an indicator of antimitotic activity in vivo,' providing a quantitative thermodynamic framework that differentiates desacetyl-desformyl vincristine from both the parent compound (higher spiraling potential) and from vinblastine-series analogs (different tubulin interaction energetics) [1].

Tubulin polymerization Thermodynamic analysis Structure-activity relationship

MDR1 (P-glycoprotein) Substrate Status: Vincristine as Established MDR1 Substrate and Implications for Metabolite Transport Differentiation

Vincristine has been unequivocally confirmed as a substrate of the MDR1 (P-glycoprotein, ABCB1) efflux transporter using membrane vesicle assays with transporter-expressing cell lines [1]. Studies characterizing interactions between efflux transporters and vincristine demonstrated that P-glycoprotein-mediated efflux is a major determinant of vincristine cellular accumulation and resistance, while MRP1/2/3-mediated transport was not observed for the parent drug [1]. The N-desformyl-4-desacetyl modification removes the N-1 formyl group and the C-4 acetyl ester—two structural features that may independently modulate recognition by the P-glycoprotein substrate binding pocket [2]. While direct MDR1 transport kinetics for N-desformyl-4-desacetyl vincristine have not been reported, the documented MDR1 substrate status of vincristine and the known structure-transport relationships within the vinca alkaloid class establish a testable hypothesis that differential P-glycoprotein affinity could alter intracellular accumulation of this metabolite relative to the parent drug, with implications for both resistance mechanisms and metabolite-mediated cytotoxicity [1][2].

Multidrug resistance P-glycoprotein Efflux transporter Metabolite transport

Certified Identity as a Vinblastine Synthesis Process Impurity: Defined Role Differentiating N-Desformyl-4-desacetyl Vincristine from Vincristine-Specific Impurities

N-Desformyl-4-desacetyl vincristine (free base CAS 55324-83-9) is explicitly catalogued as an impurity arising during the semi-synthetic preparation of vinblastine from catharanthine and vindoline precursors . This designation distinguishes it from vincristine-specific impurities (e.g., vincristine N-oxide, vincristine formyl analogs) that originate from different synthetic or degradation pathways [1]. The impurity classification has direct regulatory significance: the ICH Q3A/Q3B guidelines require identification, qualification, and quantitative reporting of specified impurities exceeding the identification threshold (typically ≤0.10% for drug substances with a maximum daily dose ≤2 g/day) [2]. Procurement of the disulfate salt with certified purity and identity documentation enables its use as a qualified reference marker for detecting and quantifying this specific process impurity in vinblastine active pharmaceutical ingredient (API) batches, as well as for cross-validating analytical methods designed to differentiate vinblastine-synthesis impurities from vincristine-degradation impurities in finished drug product testing [2].

Process impurity Vinblastine synthesis Pharmaceutical impurity profiling

Metabolite Potency Hierarchy: N-Desformyl-4-desacetyl Vincristine as a Minor Metabolite vs. 4-O-Desacetyl Vincristine (Major Active Metabolite)

The hepatic metabolism of vincristine proceeds primarily through CYP3A4 and CYP3A5, generating 4-O-desacetyl-vincristine as the major metabolite, which retains measurable but reduced anticancer activity compared to the parent drug [1]. N-Desformyl-4-desacetyl-vincristine (the free base corresponding to the target disulfate salt) is explicitly classified among the minor metabolites, alongside N-deformyl-vincristine and 4-O-desacetyl-N-deformyl-vincristine [1]. The hierarchical distinction between major and minor metabolite status translates to quantitative differences in systemic exposure: vincristine pharmacokinetic studies indicate that the parent drug accounts for the majority of circulating vinca alkaloid species, with 4-O-desacetyl-vincristine as the predominant metabolite, and N-desformyl-4-desacetyl-vincristine present at substantially lower plasma concentrations [2]. The disulfate salt of this minor metabolite therefore serves as an essential, low-abundance reference standard for LC-MS/MS methods that must achieve sufficient sensitivity and specificity to quantify minor circulating metabolites at concentrations potentially one to two orders of magnitude below those of the major metabolite 4-O-desacetyl vincristine [3].

Metabolite profiling Hepatic metabolism CYP3A4/CYP3A5 Minor metabolite

Validated Application Scenarios for N-Desformyl-4-desacetyl Vincristine Disulfate Salt in Pharmaceutical Research and Quality Control


Bioanalytical LC-MS/MS Method Development: Minor Metabolite Quantification in Pharmacokinetic Studies

Pharmacokinetic laboratories conducting clinical studies of vincristine disposition require a certified reference standard of N-desformyl-4-desacetyl vincristine to validate LC-MS/MS methods capable of quantifying this minor CYP3A4/CYP3A5-mediated metabolite at the low ng/mL concentrations expected in patient plasma [1]. As established in Section 3 (Evidence Item 6), this compound is a low-abundance minor metabolite requiring method sensitivity exceeding that needed for the major metabolite 4-O-desacetyl vincristine. The disulfate salt form, with its enhanced aqueous solubility enabling direct dissolution in mobile-phase-compatible solvents, facilitates preparation of calibration standards and quality control samples without the need for organic solvent extraction steps that can introduce recovery variability [2]. Accurate metabolite quantification is essential for pharmacokinetic-pharmacodynamic modeling and for assessing the impact of CYP3A4/CYP3A5 pharmacogenomic variants and drug-drug interactions on vincristine metabolism in pediatric and adult oncology patients [1].

Vinblastine API Impurity Profiling: Regulatory-Compliant Quality Control Release Testing

Quality control units in pharmaceutical manufacturing facilities producing vinblastine sulfate API require a qualified reference standard for the specific process impurity N-desformyl-4-desacetyl vincristine [1]. As documented in Section 3 (Evidence Item 5), this compound is a recognized impurity in vinblastine semi-synthesis, distinct from vincristine-degradation impurities. The disulfate salt, with certified purity ≥95% and defined stoichiometry (MW 951.07 g/mol, two sulfate counterions), enables accurate preparation of impurity marker solutions at concentrations corresponding to the ICH Q3A reporting threshold (0.05%), identification threshold (0.10%), and qualification threshold (0.15%) for drug substances with a maximum daily dose ≤2 g/day [2][3]. Proper gravimetric correction from disulfate salt to free base equivalent (factor 0.794) is critical for accurate reporting of impurity content as a percentage of the vinblastine free base peak area in HPLC chromatograms [2].

Structure-Activity Relationship (SAR) Studies at the Vinca Alkaloid Tubulin Binding Interface

Medicinal chemistry groups investigating the structural determinants of vinca alkaloid binding to the vinca domain of β-tubulin utilize N-desformyl-4-desacetyl vincristine as a tool compound to interrogate the contributions of the N-1 formyl group and the C-4 acetyl ester to tubulin interaction thermodynamics [1]. As demonstrated in Section 3 (Evidence Item 3), this compound was specifically included alongside vincristine, vinblastine, vindesine, desacetyl-vincristine, and vinepidine in a head-to-head sedimentation velocity study that quantified tubulin spiraling potential (K₁K₂) across the series, revealing over 100-fold differences in thermodynamic driving force [1]. The disulfate salt ensures that the compound is introduced into tubulin polymerization assays in a fully dissolved, stoichiometrically defined form, eliminating quantification errors that would arise from using the poorly soluble free base. These SAR data inform the rational design of next-generation vinca alkaloid derivatives with optimized tubulin binding profiles for antibody-drug conjugate (ADC) payload applications [2].

MDR1-Mediated Drug Resistance Research: Testing Differential Metabolite Efflux

Cancer pharmacology laboratories investigating mechanisms of vincristine resistance in MDR1-overexpressing tumor cell lines require the purified metabolite N-desformyl-4-desacetyl vincristine to test whether P-glycoprotein-mediated efflux differentially handles the parent drug versus its sequential metabolites [1]. As detailed in Section 3 (Evidence Item 4), vincristine is a confirmed MDR1 substrate, and the N-desformyl-4-desacetyl structural modification may alter recognition by the P-glycoprotein substrate binding pocket [1][2]. Procurement of the disulfate salt enables controlled cellular accumulation studies comparing intracellular concentrations of vincristine versus N-desformyl-4-desacetyl vincristine in paired MDR1-expressing and MDR1-negative isogenic cell lines, using LC-MS/MS quantification calibrated with the same certified reference standard. These experiments address the clinically relevant question of whether sequential metabolism generates vincristine-derived species with altered susceptibility to P-glycoprotein efflux, potentially contributing to incomplete cross-resistance patterns observed among vinca alkaloids in relapsed malignancies [2].

Quote Request

Request a Quote for N-Desformyl-4-desacetyl Vincristine Disulfate Salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.